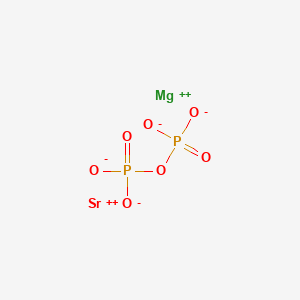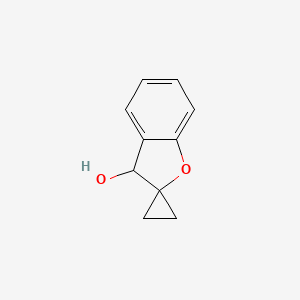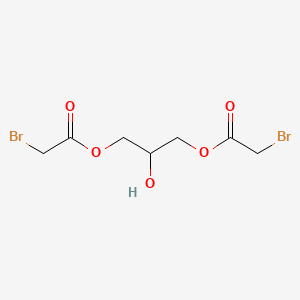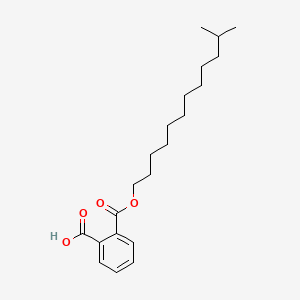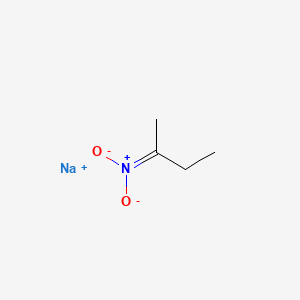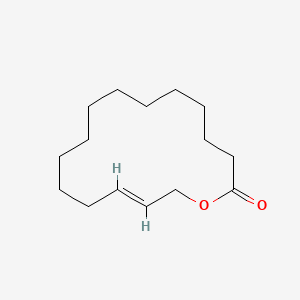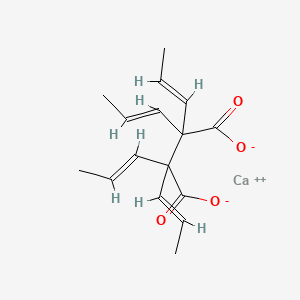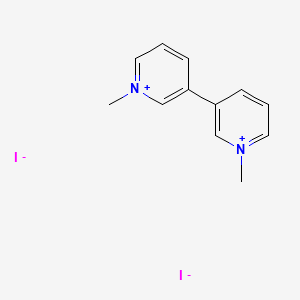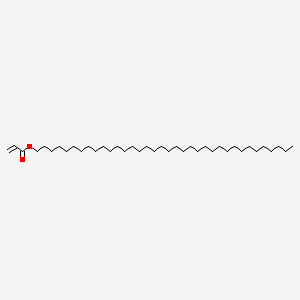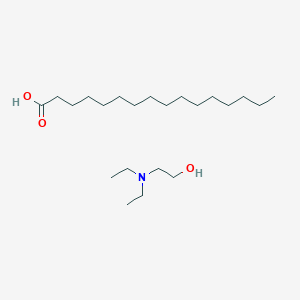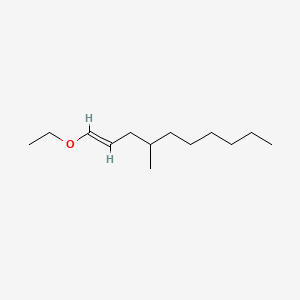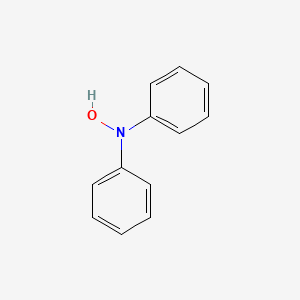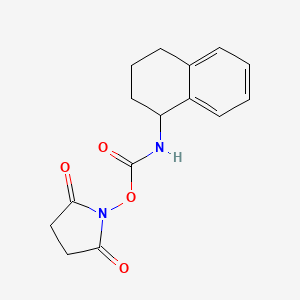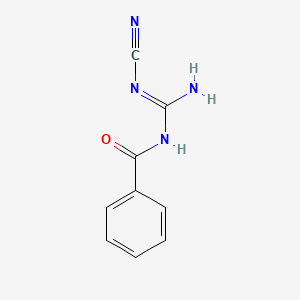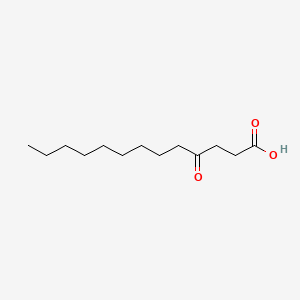
4-Oxotridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxotridecanoic acid: is a long-chain fatty acid with the molecular formula C₁₃H₂₄O₃ It is characterized by the presence of a keto group at the fourth carbon position and a carboxylic acid group at the terminal end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxotridecanoic acid typically involves the oxidation of tridecanoic acid derivatives. One common method is the oxidation of 4-hydroxytridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the keto group.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the catalytic oxidation of tridecanoic acid. This process involves the use of metal catalysts, such as palladium or platinum, in the presence of oxygen. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can yield 4-hydroxytridecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, in the presence of a base.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: 4-Hydroxytridecanoic acid.
Substitution: Amino or alkoxy derivatives of tridecanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Oxotridecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Oxotridecanoic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. The keto group allows it to participate in redox reactions, influencing cellular processes and metabolic pathways. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
4-Oxotridecanoic acid can be compared with other similar compounds, such as:
3-Oxotridecanoic acid: Similar structure but with the keto group at the third carbon position.
4-Hydroxytridecanoic acid: Contains a hydroxyl group instead of a keto group at the fourth carbon position.
Tridecanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
92155-71-0 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
4-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-12(14)10-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI-Schlüssel |
MFVKNKJZCSBJML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


